Azidoindolene 1

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse de l'Azidoindolène 1 implique plusieurs étapes, généralement en commençant par la préparation du dérivé indole. La voie de synthèse comprend :

Formation du noyau indole : Le noyau indole est synthétisé par une synthèse d'indole de Fischer ou d'autres méthodes appropriées.

Introduction du groupe azido : Le groupe azido est introduit en utilisant des réactions d'azidation, qui peuvent être catalysées par l'iode, des catalyseurs métalliques, des méthodes électrochimiques, des méthodes photochimiques, ou une combinaison d'un oxydant et d'une source d'azide.

Formation de la liaison hydrazide : La liaison hydrazide est formée en faisant réagir l'azidoindole avec un groupe tétraméthylcyclopropyle dans des conditions appropriées.

Analyse Des Réactions Chimiques

L'Azidoindolène 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir le groupe azido en groupe amine.

Substitution : Le groupe azido peut participer à des réactions de substitution, telles que la substitution nucléophile, pour former différents dérivés

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et les nucléophiles. Les principaux produits formés dépendent des conditions réactionnelles spécifiques et des réactifs utilisés.

Applications de recherche scientifique

L'Azidoindolène 1 a plusieurs applications de recherche scientifique, notamment :

Médecine : La recherche sur son activité biologique et ses applications thérapeutiques potentielles est en cours.

Mécanisme d'action

Le mécanisme d'action de l'Azidoindolène 1 implique son interaction avec les récepteurs cannabinoïdes. Le groupe tétraméthylcyclopropyle confère une sélectivité pour le récepteur cannabinoïde périphérique 2, tandis que le groupe aminoalkylindole est nécessaire pour une forte affinité pour le récepteur cannabinoïde 1 ou le récepteur cannabinoïde 2 . Les cibles moléculaires et les voies exactes impliquées sont encore à l'étude.

Applications De Recherche Scientifique

Azidoindolene 1 has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Azidoindolene 1 involves its interaction with cannabinoid receptors. The tetramethylcyclopropyl group confers selectivity for the peripheral cannabinoid receptor 2, while the aminoalkylindole group is necessary for high affinity at either cannabinoid receptor 1 or cannabinoid receptor 2 . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

L'Azidoindolène 1 est structurellement similaire à d'autres cannabinoïdes synthétiques tels que UR-144 et XLR11. Ces composés partagent une liaison hydrazide entre le groupe tétraméthylcyclopropyle et le groupe aminoalkylindole . La structure unique de l'Azidoindolène 1 et ses groupes fonctionnels spécifiques peuvent conférer des activités biologiques et des sélectivités de récepteurs différentes par rapport à ses analogues.

Composés similaires

- UR-144

- XLR11

- AB-PINACA

L'unicité de l'Azidoindolène 1 réside dans ses modifications structurelles spécifiques, qui peuvent se traduire par des propriétés pharmacologiques et des applications distinctes.

Activité Biologique

Azidoindolene 1 is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological effects, supported by relevant research findings and data.

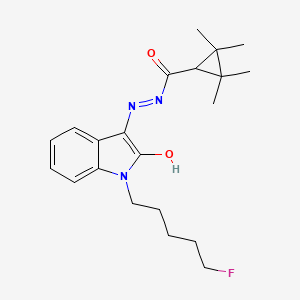

Chemical Structure and Properties

This compound features a unique structural framework characterized by an azido group attached to an indole moiety. This configuration may influence its interaction with biological targets, particularly cannabinoid receptors, which are pivotal in various physiological processes.

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically:

- Cannabinoid Receptor 1 (CB1) : Primarily located in the central nervous system, CB1 is involved in modulating neurotransmitter release and has implications in pain relief and mood regulation.

- Cannabinoid Receptor 2 (CB2) : Found mainly in the peripheral nervous system and immune cells, CB2 is associated with anti-inflammatory effects.

Research indicates that this compound has a selective affinity for CB2 due to the presence of a tetramethylcyclopropyl group, which enhances its binding capabilities. The aminoalkylindole group is essential for its high affinity at both receptor types, suggesting a potential role in developing therapeutic agents targeting these receptors .

1. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies indicate that compounds with similar structures exhibit significant antibacterial activity. For instance, derivatives of aziridine compounds have shown effectiveness against clinical isolates of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8–16 µg/mL .

2. Antiviral Activity

The compound's antiviral potential has also been explored. In vitro studies suggest that structural analogs can inhibit viral replication effectively. For example, certain hydrazone derivatives demonstrated comparable activity to established antiviral drugs like Tamiflu against influenza viruses .

3. Cytotoxic Effects

This compound's cytotoxicity has been assessed through various assays. Research on related compounds indicates that aziridine derivatives can induce apoptosis in cancer cells by disrupting redox balance and increasing reactive oxygen species (ROS) levels . The cytotoxicity profile of this compound remains to be fully elucidated but shows promise based on similar structural analogs.

Case Studies and Research Findings

Propriétés

IUPAC Name |

N-[1-(5-fluoropentyl)-2-hydroxyindol-3-yl]imino-2,2,3,3-tetramethylcyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28FN3O2/c1-20(2)17(21(20,3)4)18(26)24-23-16-14-10-6-7-11-15(14)25(19(16)27)13-9-5-8-12-22/h6-7,10-11,17,27H,5,8-9,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSGCJWUJHZLBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)N=NC2=C(N(C3=CC=CC=C32)CCCCCF)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341924 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364933-69-6 | |

| Record name | Azidoindolene 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.